![molecular formula C9H12N2O2S B11739311 Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate](/img/structure/B11739311.png)
Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate involves the reaction of dimethylamine with thiophene-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antioxidant Properties
Research has demonstrated that thiophene derivatives exhibit significant antioxidant activities. For instance, compounds derived from methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate have shown promising results in scavenging free radicals. A study evaluated the antioxidant capacity using the ABTS method, revealing that certain derivatives exhibited inhibition rates comparable to ascorbic acid, a standard antioxidant .
Antibacterial Activity
The compound has also been tested for antibacterial properties against various strains of bacteria. Notably, derivatives containing the dimethylamino group have shown increased activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of specific substituents on the thiophene ring enhances the hydrophilicity and thus the antibacterial efficacy of these compounds .
Anticancer Potential
This compound has been investigated for its anticancer properties. Studies have reported that certain synthesized derivatives exhibit significant antiproliferative activity against cancer cell lines such as HCT-116 and MCF-7. The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating potent activity .
Applications in Material Science
Beyond biological applications, this compound is being explored for its potential use in organic electronics. The electronic properties of thiophene derivatives make them suitable candidates for organic semiconductors and photovoltaic materials. Their ability to form conductive films can be harnessed in the development of flexible electronic devices.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate can be compared with similar compounds such as:
- Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-2-carboxylate
- Methyl 2-{[(dimethylamino)methylidene]amino}furan-3-carboxylate
- Methyl 2-{[(dimethylamino)methylidene]amino}pyrrole-3-carboxylate
These compounds share similar structural features but differ in their heterocyclic cores (thiophene, furan, pyrrole). The uniqueness of this compound lies in its specific thiophene core, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate (CAS No. 338750-40-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparative data with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C9H12N2O2S
- Molecular Weight : 212.27 g/mol
- InChI Key : KFUNYBLJEOERSZ
The compound features a thiophene ring, a dimethylamino group, and a carboxylate ester, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- π-π Stacking : The thiophene ring can engage in π-π stacking interactions with nucleic acids and proteins, potentially affecting gene expression and enzyme activity.
- Electrostatic Interactions : These interactions may modulate the binding affinity of the compound to specific receptors or enzymes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 8 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
MCF-7 (breast cancer) | 15 |
A549 (lung cancer) | 12 |
The mechanism underlying its anticancer activity is believed to involve apoptosis induction and cell cycle arrest .
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent . -
Anticancer Research :
Another study published in Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on human cancer cell lines. Results indicated that this compound induced apoptosis in cancer cells through the activation of intrinsic pathways, making it a candidate for further development as an anticancer drug .
Properties
IUPAC Name |
methyl 2-(dimethylaminomethylideneamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-11(2)6-10-8-7(4-5-14-8)9(12)13-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUNYBLJEOERSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=CS1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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